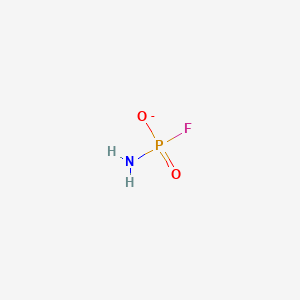

Amino(fluoro)phosphinate

Descripción general

Descripción

Amino(fluoro)phosphinate is a compound that is not intended for human or veterinary use and is used only for research. It is a type of phosphonate, which are stable analogs of phosphates and pyrophosphates characterized by one and two carbon–phosphorus bonds, respectively . Among the various phosphonates, hydroxy and amino substitutes are of interest as effective in medicinal and industrial chemistry .

Synthesis Analysis

Phosphorus-containing amino acids with a P–C bond in the side chain have diverse applications, including their use in [18F]-fluorolabeling, as fluorescent probes, as protecting groups, and in the reversible immobilization of amino acids or peptide derivatives on carbon nanomaterials . The α-phosphonoglycinate developed in the early 1990s has emerged as a powerful reagent for the synthesis of α,β-dehydroamino acids via the Horner–Wadsworth–Emmons (HWE) reaction .Chemical Reactions Analysis

Phosphinate esters have been reported as novel warheads for activity-based probes targeting serine proteases . The probes contain a phenylphosphinate warhead that mimics the P1 amino acid recognized by the primary recognition pocket of S1 family serine proteases .Aplicaciones Científicas De Investigación

- Amino(fluoro)phosphinates exhibit enzyme inhibitory properties, making them valuable candidates for drug development . Researchers have explored their potential as inhibitors for specific enzymes, such as proteases or kinases. By targeting these enzymes, they aim to develop novel therapeutics for diseases like cancer, viral infections, and neurodegenerative disorders.

- Early anti-HIV drugs focused on inhibiting reverse transcriptase (RT). Amino(fluoro)phosphinates have been investigated as potential RT inhibitors, contributing to the fight against HIV . Their unique structural features make them promising candidates for antiviral therapies.

- Amino(fluoro)phosphinates serve as bioisosteres—substituents or functional groups that induce similar biological responses. Medicinal chemists use bioisosterism to improve drug efficacy, selectivity, and metabolic properties . These compounds can replace other functional groups while maintaining desired biological activity.

- Within the broader category of phosphonates, α-aminophosphonates stand out due to their biological potential. Researchers have explored their chiral forms (optically active) for pharmaceutical applications . These compounds may find use in drug design, particularly when stereochemistry plays a crucial role.

- Researchers have synthesized fluorescent α-amino acids containing phosphinate moieties. These compounds exhibit environment-sensitive fluorescence, making them useful for imaging and tracking cellular processes . Their applications extend to medical research, where they aid in visualizing biological events.

Enzyme Inhibition and Drug Development

Anti-HIV Agents

Bioisosteric Groups and Medicinal Chemistry

Optically Active α-Aminophosphonates

Fluorescent Unnatural α-Amino Acids

Propiedades

IUPAC Name |

amino(fluoro)phosphinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH3NO2P/c1-5(2,3)4/h(H3,2,3,4)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFNPHVLDVMZNG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NP(=O)([O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FH2NO2P- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60412387 | |

| Record name | amino(fluoro)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.994 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino(fluoro)phosphinate | |

CAS RN |

7226-70-2 | |

| Record name | amino(fluoro)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

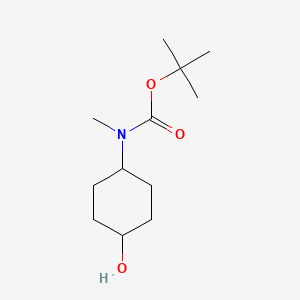

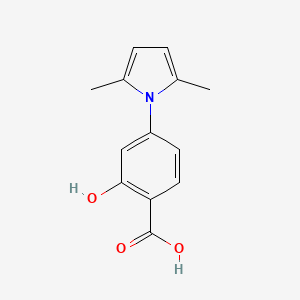

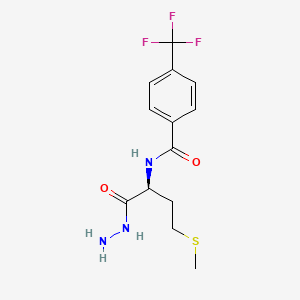

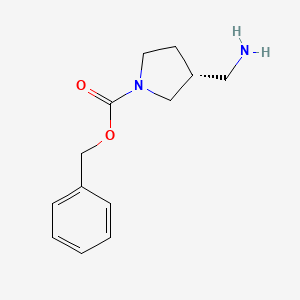

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid](/img/structure/B3021939.png)

![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B3021949.png)